Cdk2 Inhibitor II
説明
Cdk2 (Cyclin-dependent kinase 2) is a pivotal enzyme in cell cycle regulation, making it a significant target for antitumor agents. Inhibitors like Cdk2 Inhibitor II are crucial for studying the modulation of cell proliferation through the inhibition of Cdk2 activity.
Synthesis Analysis
Cdk2 inhibitors have been synthesized through various approaches, with structure-activity relationships being explored for different substituents affecting potency and specificity. For instance, synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines have shown that certain substituents at the 5-position significantly impact CDK2 inhibitory activity, revealing crucial structure-activity relationships (Marchetti et al., 2010).
Molecular Structure Analysis
The molecular structure of Cdk2 in complex with inhibitors provides insights into the specificity and potency of these compounds. Crystallographic studies have detailed how inhibitors bind to the active and inactive forms of Cdk2, demonstrating the importance of the adenine binding pocket and other structural features for inhibitor effectiveness (Davies et al., 2001).
Chemical Reactions and Properties
The reactivity and interaction of Cdk2 Inhibitor II with the enzyme's active site highlight the role of hydrogen bonding and electrostatic interactions. These interactions are essential for the inhibitor's efficacy, with changes in the glycine loop and phosphate binding site of Cdk2 affecting inhibitor binding (Davies et al., 2001).
Physical Properties Analysis
Physical properties, such as solubility and metabolic stability, are critical for the pharmacological efficacy of CDK2 inhibitors. Novel purines with enhanced solubility and lower metabolic clearance than seliciclib, a known CDK inhibitor, have been developed, showing the importance of physical properties in the design of CDK2 inhibitors (Wilson et al., 2011).
Chemical Properties Analysis
The chemical properties of Cdk2 inhibitors, including their interaction with the ATP-binding pocket and allosteric sites on Cdk2, are fundamental to their design and effectiveness. The development of inhibitors targeting these specific areas has been informed by a deep understanding of the kinase's structure and the dynamic changes upon cyclin binding and activation (Alexander et al., 2015).
科学的研究の応用
-
Anticancer Therapy
- Summary of Application : Cdk2 inhibitors have been identified as potential therapeutic agents in the treatment of various types of cancer . They work by inhibiting the activity of Cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. Abnormal activity of CDK2 is associated with cancer progression and metastasis .
- Methods of Application : The application of Cdk2 inhibitors in cancer therapy often involves structure-based virtual screening and molecular docking studies to identify potent CDK2 inhibitors . These compounds are then subjected to further tests to evaluate their effectiveness in inhibiting CDK2.
- Results or Outcomes : The inhibition of CDK2 has been shown to stabilize the structure of CDK2 and cause minimal conformational change, which could potentially inhibit the growth of cancer cells .
-
Overcoming Drug Resistance in Cancer Therapy
- Summary of Application : Cdk2 inhibitors have been found to be effective in overcoming drug resistance in cancer therapy, particularly in breast cancers that have acquired resistance to CDK4/6 inhibitors .
- Methods of Application : This involves the administration of Cdk2 inhibitors to patients who have developed resistance to other forms of cancer therapy. The inhibitors work by blocking aberrant cell proliferation, which causes the growth of tumors .
- Results or Outcomes : Studies have shown that Cdk2 inhibitors can effectively stop cancer cell division and control tumor growth in patients who have developed resistance to other forms of cancer therapy .
-
Cell Cycle Regulation
- Summary of Application : Cdk2 inhibitors play a crucial role in cell cycle regulation. They work by inhibiting the activity of CDK2, a protein kinase that drives the progression of cells into the S- and M-phases of the cell cycle .
- Methods of Application : The application of Cdk2 inhibitors in cell cycle regulation involves the administration of these inhibitors to cells in order to control their progression through the cell cycle .
- Results or Outcomes : The inhibition of CDK2 has been shown to induce cell cycle arrest and a phenotype resembling cellular senescence .
-
Contraception
- Summary of Application : Cdk2 inhibitors have been developed for use in contraception . These inhibitors bind to CDK2 with nanomolar affinity and exhibit a strong negative cooperative relationship with cyclin binding .
- Methods of Application : The application of these inhibitors in contraception involves structure-based virtual screening and molecular docking studies to identify potent CDK2 inhibitors . These compounds are then subjected to further tests to evaluate their effectiveness in inhibiting CDK2.
- Results or Outcomes : The binding profile of these compounds in both biophysical and cellular assays demonstrate the promise of this series for further development into a therapeutic selective for CDK2 over highly similar kinases like CDK1 .
-
Overcoming Resistance to CDK4/6 Inhibitors
- Summary of Application : Cdk2 inhibitors have been found to be effective in overcoming resistance to CDK4/6 inhibitors in breast cancer .
- Methods of Application : This involves the administration of Cdk2 inhibitors to patients who have developed resistance to other forms of cancer therapy .
- Results or Outcomes : Studies have shown that Cdk2 inhibitors can effectively stop cancer cell division and control tumor growth in patients who have developed resistance to other forms of cancer therapy .
-
Enhancing Antitumor Immunity
- Summary of Application : Cdk2 inhibitors have been found to enhance antitumor immunity by increasing the interferon response .
- Methods of Application : This involves the administration of Cdk2 inhibitors to patients with solid tumors .
- Results or Outcomes : The inhibition of CDK2 has been shown to increase the interferon response, thereby enhancing antitumor immunity .
-
Development of Contraceptives
- Summary of Application : Cdk2 inhibitors have been developed for use in contraception . These inhibitors bind to CDK2 with nanomolar affinity and exhibit a strong negative cooperative relationship with cyclin binding .
- Methods of Application : The application of these inhibitors in contraception involves structure-based virtual screening and molecular docking studies to identify potent CDK2 inhibitors . These compounds are then subjected to further tests to evaluate their effectiveness in inhibiting CDK2.
- Results or Outcomes : The binding profile of these compounds in both biophysical and cellular assays demonstrate the promise of this series for further development into a therapeutic selective for CDK2 over highly similar kinases like CDK1 .
-
Treatment of Solid Tumors
- Summary of Application : Cdk2 inhibitors have been found to induce cell cycle arrest and senescence in solid tumors .
- Methods of Application : This involves the administration of Cdk2 inhibitors to patients with solid tumors .
- Results or Outcomes : The inhibition of CDK2 has been shown to promote retinoblastoma protein hypophosphorylation and therapy-induced senescence (TIS) in CCNE1-amplified tumors, leading to durable control of tumor growth .
-
Enhancement of Antitumor Immunity
- Summary of Application : Cdk2 inhibitors have been found to enhance antitumor immunity by increasing the interferon response .
- Methods of Application : This involves the administration of Cdk2 inhibitors to patients with solid tumors .
- Results or Outcomes : The inhibition of CDK2 has been shown to increase the interferon response, thereby enhancing antitumor immunity .
将来の方向性
Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .
特性
IUPAC Name |
4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDMLCHUYBHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk2 Inhibitor II |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。